molecular formula C20H25N5O2 B12243282 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine

Cat. No.: B12243282
M. Wt: 367.4 g/mol
InChI Key: CBKCIPOABJDTBB-UHFFFAOYSA-N
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Description

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the cyclopropylimidazo[1,2-b]pyridazine core, followed by the introduction of the oxazolylmethyl and piperidinylmethyl groups. Key reagents include cyclopropylamine, 2-bromo-3-nitropyridine, and 5-methyl-1,2-oxazole. The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

Mechanism of Action

The mechanism of action of 4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A potent cyclooxygenase-2 inhibitor.

    3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide: A pan-inhibitor of BCR-ABL kinase.

Uniqueness

4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidine is unique due to its combination of cyclopropyl, imidazo[1,2-b]pyridazin, and oxazole moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

3-[[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C20H25N5O2/c1-14-10-17(23-27-14)11-24-8-6-15(7-9-24)13-26-20-5-4-19-21-18(16-2-3-16)12-25(19)22-20/h4-5,10,12,15-16H,2-3,6-9,11,13H2,1H3

InChI Key

CBKCIPOABJDTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5

Origin of Product

United States

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